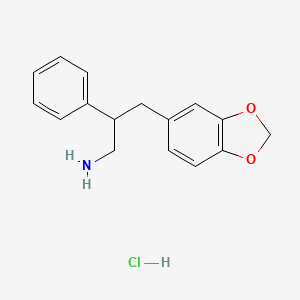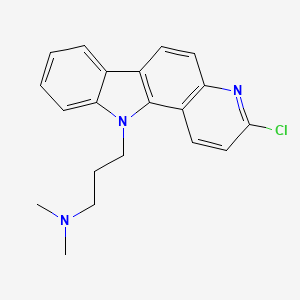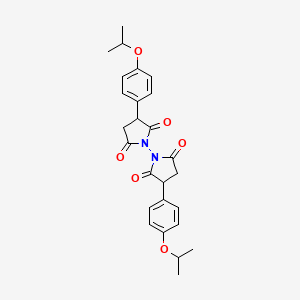
1,4,6-Oxadiazocane-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Oxadiazocane-5-thione is a heterocyclic compound with the molecular formula C5H10N2OS It features a unique ring structure that includes oxygen, nitrogen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Oxadiazocane-5-thione typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used for the preparation of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives, which are structurally related to this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6-Oxadiazocane-5-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4,6-Oxadiazocane-5-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4,6-Oxadiazocane-5-thione involves its interaction with biological molecules through its reactive functional groups. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
1,4,6-Oxadiazocane-5-thione can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: A heterocyclic compound with a similar ring structure but different functional groups.
1,2,4-Triazole: Another heterocyclic compound with nitrogen atoms in the ring.
1,3,6-Oxadiazocane-2-thione: A structurally related compound with a different ring size and substitution pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of the thione group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
74804-37-8 |
|---|---|
Formule moléculaire |
C5H10N2OS |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
1,4,6-oxadiazocane-5-thione |
InChI |
InChI=1S/C5H10N2OS/c9-5-6-1-3-8-4-2-7-5/h1-4H2,(H2,6,7,9) |
Clé InChI |
JATPCFQMDOIQAT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCNC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


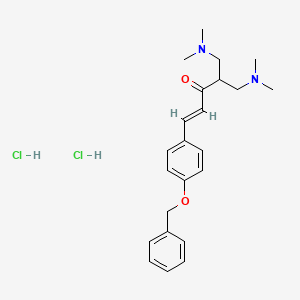
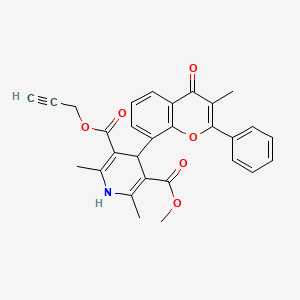
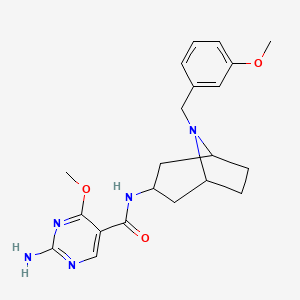
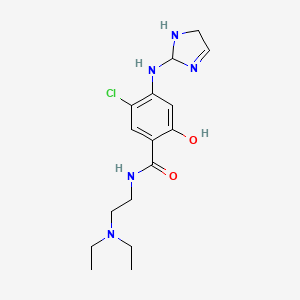
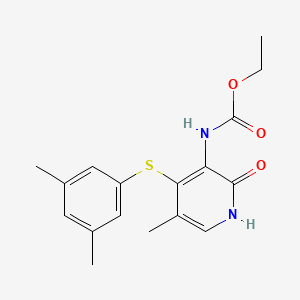
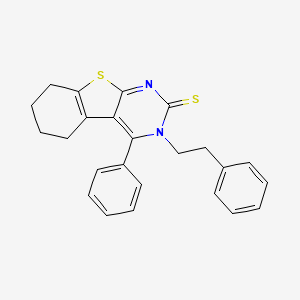

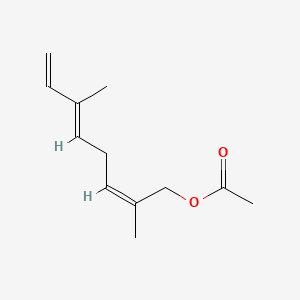
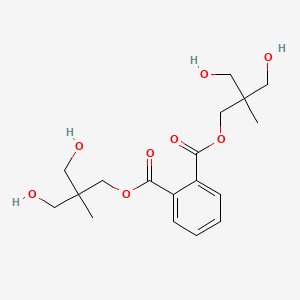

![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
